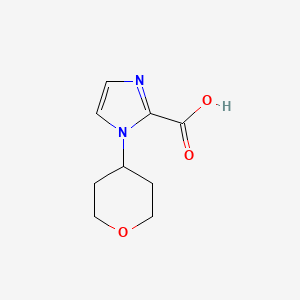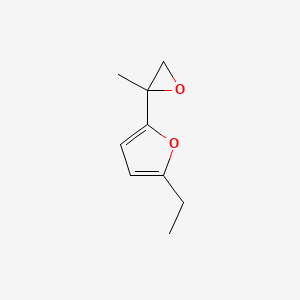
2-Ethyl-5-(2-methyloxiran-2-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-(2-methyloxiran-2-yl)furan is an organic compound belonging to the class of furans Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms This specific compound features an ethyl group at the 2-position and a 2-methyloxiran-2-yl group at the 5-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(2-methyloxiran-2-yl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylfuran with an epoxide precursor in the presence of a catalyst can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. Continuous flow reactors and advanced catalytic systems are often employed to ensure consistent production. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(2-methyloxiran-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Ethyl-5-(2-methyloxiran-2-yl)furan has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(2-methyloxiran-2-yl)furan involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. The presence of the oxirane ring allows for specific interactions with biological molecules, making it a potential candidate for drug development and biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: Similar structure but lacks the oxirane ring, resulting in different chemical properties and reactivity.
2-Methyl-5-ethylfuran: Another isomer with a different arrangement of ethyl and methyl groups, leading to distinct physical and chemical characteristics.
2,5-Dimethylfuran: Lacks the ethyl group and oxirane ring, used as a biofuel due to its high energy density.
Uniqueness
2-Ethyl-5-(2-methyloxiran-2-yl)furan stands out due to the presence of both an ethyl group and an oxirane ring, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-ethyl-5-(2-methyloxiran-2-yl)furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(11-7)9(2)6-10-9/h4-5H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGLCOCWWOYSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

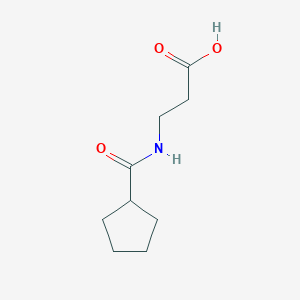
![2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)



![methyl 4-[6-(piperidin-1-yl)pyrimidine-4-amido]benzoate](/img/structure/B2930430.png)
![3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2930431.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)
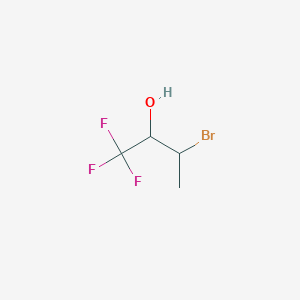

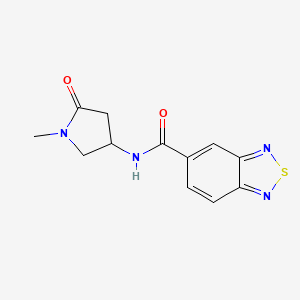
![1-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2930436.png)
